molecular formula C7H3F3IN3O B13041116 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine

Katalognummer: B13041116
Molekulargewicht: 329.02 g/mol
InChI-Schlüssel: XQZBSIRPVVEXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features both iodine and trifluoromethoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives followed by iodination and introduction of the trifluoromethoxy group. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-B]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, derivatives of this compound may be used in the development of new pesticides and herbicides due to their potential biological activity .

Wirkmechanismus

The exact mechanism of action of 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine depends on its specific applicationThe trifluoromethoxy group can influence the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is unique due to the combination of its iodine and trifluoromethoxy substituents, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with specific desired properties .

Eigenschaften

Molekularformel

C7H3F3IN3O

Molekulargewicht

329.02 g/mol

IUPAC-Name

3-iodo-6-(trifluoromethoxy)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H3F3IN3O/c8-7(9,10)15-3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H,13,14)

InChI-Schlüssel

XQZBSIRPVVEXEA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C(NN=C21)I)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.